molecular formula C11H14O3 B7900970 Methyl 4-methoxy-2,3-dimethylbenzoate

Methyl 4-methoxy-2,3-dimethylbenzoate

Cat. No. B7900970
M. Wt: 194.23 g/mol
InChI Key: WTVBDVKEZAAPBM-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2,3-dimethylbenzoate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial and Anticancer Activity : A study by Aravind et al. (2014) identified a compound, 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, which showed excellent antimicrobial activity against medically important bacteria and fungi. It also displayed potential anticancer activity against various cancer cell lines.

  • Structural and Theoretical Studies : Mirković et al. (2014) conducted a combined experimental and theoretical study on the structures of methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones, showcasing the importance of such compounds in the field of chemistry (Mirković et al., 2014).

  • Antifungal Applications : Gainsford (1995) identified compounds such as methyl 2,4-dihydroxy-3,6-dimethylbenzoate with antifungal properties, extracted from Phormium cookianum (Gainsford, 1995).

  • Chromatographic Applications : Research by Okamoto et al. (1987) explored cellulose tribenzoate derivatives as chiral stationary phases for high-performance liquid chromatography, indicating their utility in chemical separation processes (Okamoto et al., 1987).

  • Metabolic Studies : Schmidt et al. (1994) studied the metabolism of dimethylbenzoate by Rhodococcus rhodochrous, leading to the formation of novel metabolites (Schmidt et al., 1994).

  • Photodynamic Therapy for Cancer : Pişkin et al. (2020) discussed the development of new zinc phthalocyanine with high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups, which are significant for Type II mechanisms in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

  • Environmental Applications : Chivukula and Renganathan (1995) investigated the laccase oxidation of phenolic azo dyes, including dimethoxy-substituted dyes, proposing a detoxification mechanism for azo dyes (Chivukula & Renganathan, 1995).

  • Synthetic Applications in Chemistry : Acheson and Flowerday (1974, 1975) demonstrated the aromatisation of cyclohexadienes through methoxycarbonyl migration, leading to the formation of methyl 2,3-dialkylbenzoates, highlighting a synthetic method in organic chemistry (Acheson & Flowerday, 1974), (Acheson & Flowerday, 1975).

properties

IUPAC Name

methyl 4-methoxy-2,3-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-8(2)10(13-3)6-5-9(7)11(12)14-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVBDVKEZAAPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5628-62-6
Record name Methyl 4-methoxy-2,3-dimethylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5628-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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